1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone
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Overview
Description
1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone typically involves the reaction of 2-aminothiophenol with methylthioacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, affecting mood and behavior.
Comparison with Similar Compounds
1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone can be compared with other thiazole derivatives such as:
2-Methylbenzothiazole: Known for its MAO inhibitory activity.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug containing a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NOS2 |
---|---|
Molecular Weight |
223.3 g/mol |
IUPAC Name |
1-(2-methylsulfanyl-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C10H9NOS2/c1-6(12)7-3-4-9-8(5-7)11-10(13-2)14-9/h3-5H,1-2H3 |
InChI Key |
VKXMYPODWMNRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)SC |
Origin of Product |
United States |
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